

Application Note: Solid-Phase Extraction of Deiodoamiodarone from Biological Matrices

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Compound of Interest		
Compound Name:	Deiodoamiodarone	
Cat. No.:	B1670209	Get Quote

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Introduction

Deiodoamiodarone is a metabolite of the potent antiarrhythmic agent amiodarone. The monitoring of amiodarone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of **deiodoamiodarone** from complex biological samples such as plasma and serum prior to downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

This application note provides a detailed protocol for the solid-phase extraction of **deiodoamiodarone** from biological matrices. The method is based on a mixed-mode cation exchange mechanism, which leverages both reversed-phase and ion-exchange retention to achieve high selectivity and recovery.

Quantitative Data Summary

While specific quantitative data for the SPE of **deiodoamiodarone** is not extensively available in the literature, the following table summarizes typical performance characteristics for the related compounds, amiodarone and its major metabolite desethylamiodarone, which can serve as a benchmark for method development and validation.



Analyte	Matrix	SPE Sorbent	Recovery (%)	Linearity Range	LOQ (ng/mL)	Precision (%RSD)
Amiodaron e	Plasma	Mixed- Mode Cation Exchange	>89	2.5 - 1000	2.5	<15
Desethyla miodarone	Plasma	Mixed- Mode Cation Exchange	>89	2.5 - 1000	2.5	<15
Amiodaron e	Serum	C2 Reversed- Phase	Not Reported	Up to 20,000	160	<10
Desethyla miodarone	Serum	C2 Reversed- Phase	Not Reported	Up to 20,000	160	<10

Experimental Protocol

This protocol is a recommended starting point for the extraction of **deiodoamiodarone** and should be optimized for your specific application and analytical instrumentation.

Materials:

- SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX)
- Biological Matrix: Plasma or Serum
- Internal Standard (IS): A structurally similar compound, if available (e.g., a deuterated analog of deiodoamiodarone).
- Reagents:
 - Methanol (HPLC grade)



- Acetonitrile (HPLC grade)
- Formic acid (or other suitable acid for pH adjustment)
- Ammonium hydroxide (or other suitable base)
- Deionized water
- SPE Vacuum Manifold
- Sample Tubes
- Vortex Mixer
- Centrifuge
- Nitrogen Evaporator

Procedure:

- Sample Pre-treatment:
 - 1. Thaw biological samples (plasma or serum) to room temperature.
 - 2. Vortex the samples to ensure homogeneity.
 - 3. To a 1 mL aliquot of the sample, add the internal standard and vortex briefly.
 - 4. Acidify the sample by adding 100 μ L of 2% formic acid in water to protonate the tertiary amine of **deiodoamiodarone**. Vortex mix. This step is crucial for retention on the cation exchange sorbent.
- SPE Cartridge Conditioning:
 - 1. Place the mixed-mode cation exchange SPE cartridges on the vacuum manifold.
 - 2. Condition the cartridges by passing 1 mL of methanol through the sorbent bed.

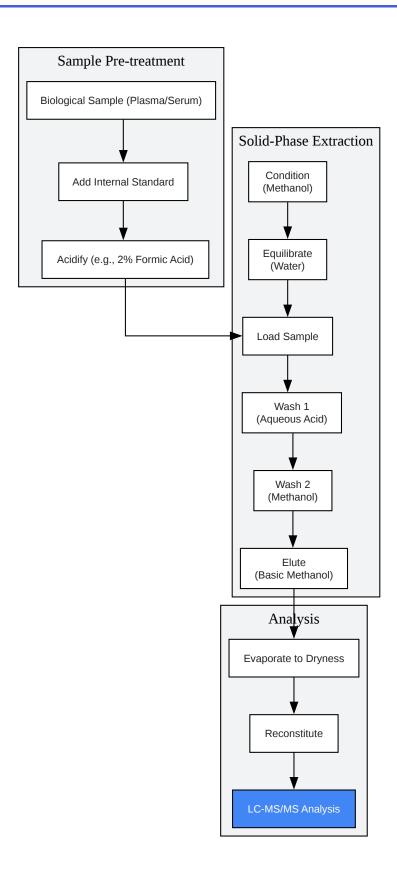


- 3. Equilibrate the cartridges by passing 1 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.
- Sample Loading:
 - 1. Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
- Washing:
 - 1. Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences.
 - 2. Wash the cartridge with 1 mL of methanol to remove non-polar, neutral, and acidic interferences.
- Elution:
 - 1. Elute the **deiodoamiodarone** and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analyte, disrupting the ionic interaction with the sorbent, while the methanol disrupts the reversed-phase interaction.
- Dry-down and Reconstitution:
 - 1. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - 2. Reconstitute the dried residue in a suitable volume (e.g., $100 \mu L$) of the initial mobile phase of your analytical method (e.g., $50.50 \mu L$) methanol:water).
 - 3. Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Visualizations

SPE Workflow Diagram



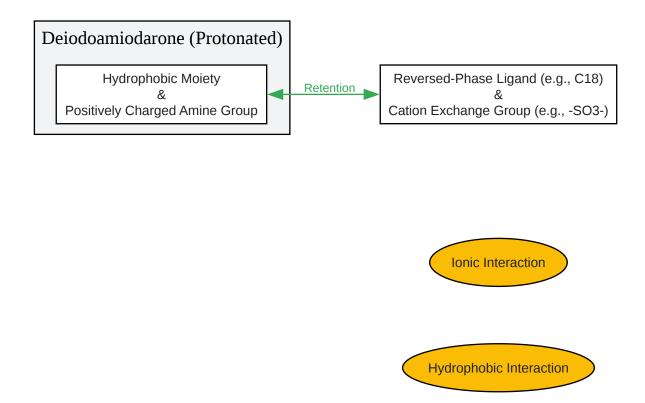


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Caption: Workflow for the solid-phase extraction of deiodoamiodarone.



Deiodoamiodarone Retention Mechanism on Mixed-Mode Cation Exchange Sorbent



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Caption: Dual retention mechanism of **deiodoamiodarone** on a mixed-mode sorbent.

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